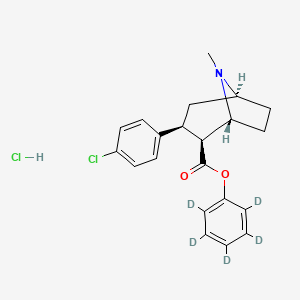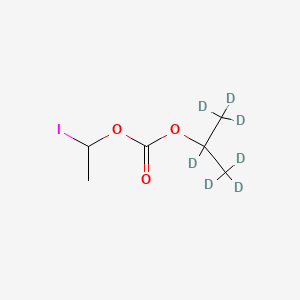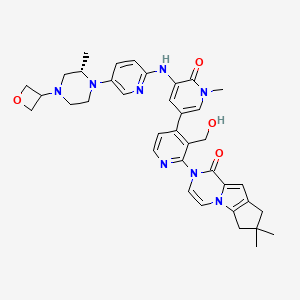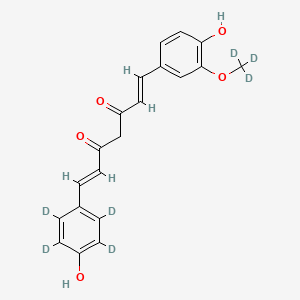
(2E)-Demethoxy Curcumin-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demethoxycurcumin-d7 is a deuterated form of demethoxycurcumin, a naturally occurring curcuminoid found in turmeric (Curcuma longa). This compound is structurally similar to curcumin but lacks one methoxy group on the aromatic ring. The deuterated form, Demethoxycurcumin-d7, is used in scientific research to study the pharmacokinetics and metabolic pathways of demethoxycurcumin due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Demethoxycurcumin-d7 typically involves the deuteration of demethoxycurcumin. One common method is the hydrogen-deuterium exchange reaction, where demethoxycurcumin is treated with deuterium gas (D2) in the presence of a palladium catalyst. This reaction replaces the hydrogen atoms with deuterium atoms, resulting in Demethoxycurcumin-d7.
Industrial Production Methods
Industrial production of Demethoxycurcumin-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound.
化学反応の分析
Types of Reactions
Demethoxycurcumin-d7 undergoes various chemical reactions, including:
Oxidation: Demethoxycurcumin-d7 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to tetrahydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Demethoxycurcumin-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of demethoxycurcumin.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用機序
Demethoxycurcumin-d7 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the Akt and Smad pathways.
類似化合物との比較
Demethoxycurcumin-d7 is compared with other curcuminoids such as:
Curcumin: The parent compound with two methoxy groups.
Bisdemethoxycurcumin: Lacks both methoxy groups on the aromatic rings.
Tetrahydrocurcumin: A reduced form of curcumin.
Uniqueness
Demethoxycurcumin-d7 is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis using mass spectrometry, providing insights into the metabolism and bioavailability of demethoxycurcumin.
Conclusion
Demethoxycurcumin-d7 is a valuable compound in scientific research, offering unique advantages in studying the pharmacokinetics and metabolic pathways of demethoxycurcumin. Its various chemical reactions, therapeutic potential, and comparison with similar compounds highlight its significance in chemistry, biology, medicine, and industry.
特性
分子式 |
C20H18O5 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
(1E,6E)-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-7-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+/i1D3,2D,3D,7D,8D |
InChIキー |
HJTVQHVGMGKONQ-MJNFMBQPSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])[2H])[2H])O)[2H] |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


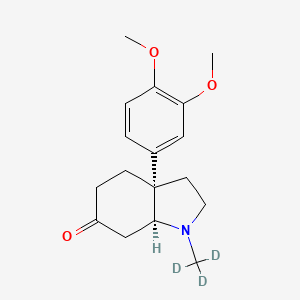

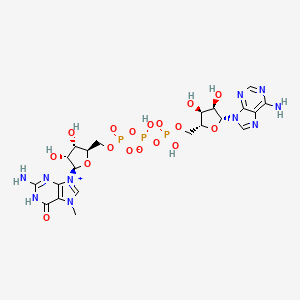
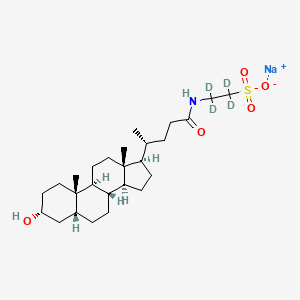
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
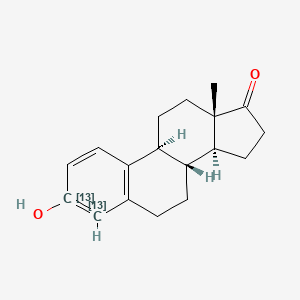
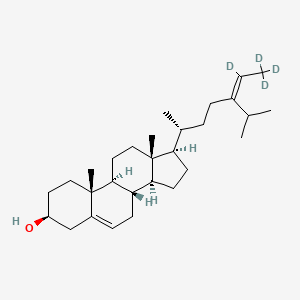

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)

